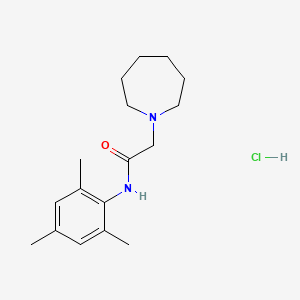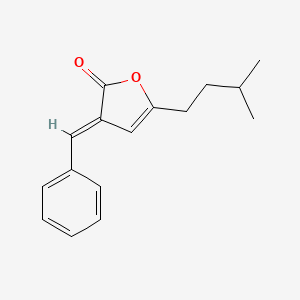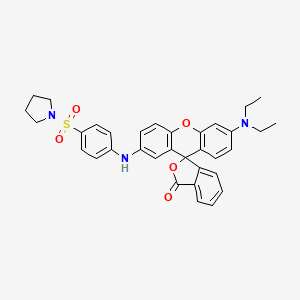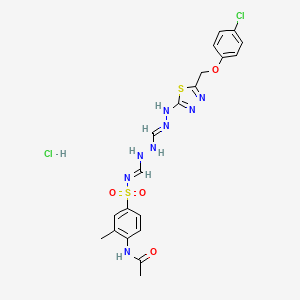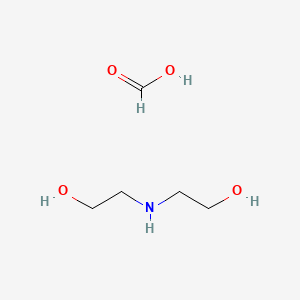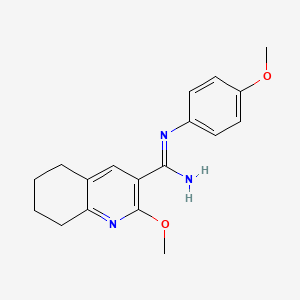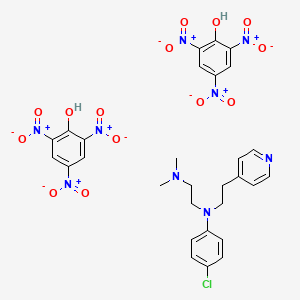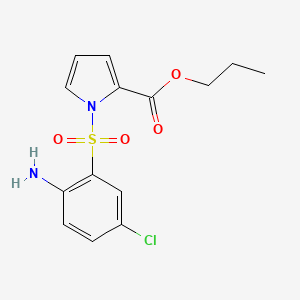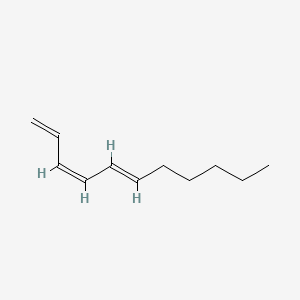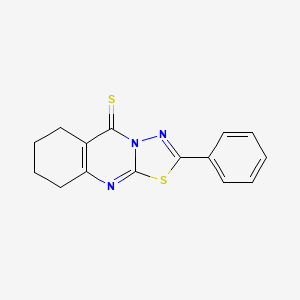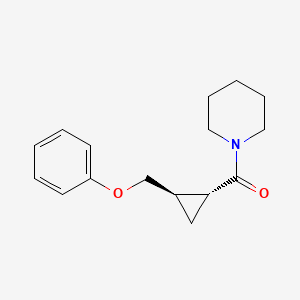
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative features a phenoxymethyl group attached to a cyclopropyl ring, which is further connected to the piperidine ring via a carbonyl group. The trans- configuration indicates the specific spatial arrangement of the substituents around the cyclopropyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the cyclopropyl and piperidine moieties through a carbonyl group, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Cycloaddition: The cyclopropyl ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Cycloaddition: Various dienes and dienophiles
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Cycloaddition: Larger ring systems
Aplicaciones Científicas De Investigación
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The cyclopropyl ring provides rigidity, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, simpler in structure but widely used in pharmaceuticals.
Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups, used in various chemical and biological applications.
Cyclopropyl derivatives: Compounds containing cyclopropyl rings, known for their unique chemical reactivity and biological activity.
Uniqueness
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is unique due to its combination of a piperidine ring, a phenoxymethyl group, and a cyclopropyl ring. This structural complexity provides a distinct set of chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
102617-10-7 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO2/c18-16(17-9-5-2-6-10-17)15-11-13(15)12-19-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/t13-,15+/m0/s1 |
Clave InChI |
XRKOWMJQZZAFLZ-DZGCQCFKSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)[C@@H]2C[C@H]2COC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CC2COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


